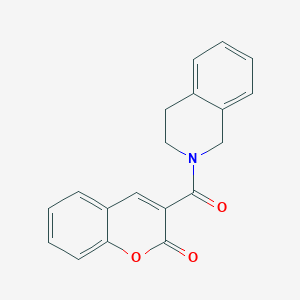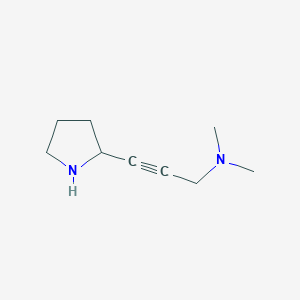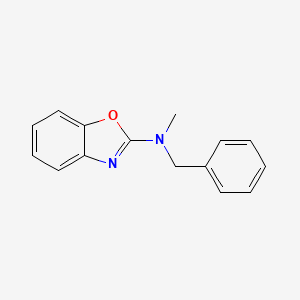
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Vue d'ensemble
Description
The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” appears to contain a tetrahydroisoquinoline group and a chromen-2-one group. Tetrahydroisoquinolines are a type of organic compound found in a number of pharmaceuticals and natural products. Chromen-2-one is a heterocyclic compound that is also found in various natural products and drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and any functional groups present. Some general properties might include being solid at room temperature, having a relatively high melting point due to the presence of aromatic rings, and being soluble in organic solvents .Applications De Recherche Scientifique
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. The presence of lone pairs in the compound, which are readily available for bonding with metals, makes it a promising candidate for corrosion inhibition .
Pharmacological Activities
The compound is a derivative of 2H-1-benzopyran-2-one (coumarin), which has been studied for its various pharmacological activities. These include decursinol and obtusifol, which are considered promising for practical applications .
Antibacterial and Antifungal Properties
Bis-(1H-2-benzopyran-1-one) derivatives, which include this compound, have shown promising antibacterial and antifungal properties. These derivatives have been characterized based on their analytical and spectral data .
Aphicide Properties
Coumarin (2H-1-benzopyran-2-one), a phenolic compound from which this compound is derived, is used as an aphicide. It’s synthesized by various medicinal and aromatic plants and is the parent molecule of a large group of secondary metabolites, namely coumarins .
Synthetic Organic Chemistry
The compound ChemDiv1_018598 is part of the ChemDiv’s proprietary library of chemically diverse small molecule compounds. It’s used in synthetic organic chemistry driven by artificial intelligence, which is revolutionizing the field of drug discovery .
Biological Activities of Tetrahydroisoquinoline Analogs
The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” is a tetrahydroisoquinoline analog. These analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
C(1)-Functionalization of Tetrahydroisoquinolines
The compound is a 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds. Research interest has been directed towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Engineering of Norcoclaurine Synthase
Tetrahydroisoquinoline alkaloids, which include this compound, are synthesized via the Pictet–Spengler reaction by norcoclaurine synthases in plants. These alkaloids have important pharmaceutical and biological activity .
Mécanisme D'action
Orientations Futures
Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could potentially be a candidate for drug development, given the biological activity of other compounds containing tetrahydroisoquinoline and chromen-2-one groups .
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIBRHEJGSZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163063 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one | |
CAS RN |
309926-33-8 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309926-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)
![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)
![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)
![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)